Chromium, compd. with niobium (2:1)
Description
Historical Development of Cr₂Nb Research
The study of Laves phases, including Cr₂Nb, has a rich history dating back to the 1920s and 1930s. Fritz Laves made significant contributions to understanding these intermetallic compounds, systematizing their description and establishing the foundation for comprehending their unique properties. However, focused research on Cr₂Nb gained momentum in the latter part of the 20th century as demand for high-temperature materials increased with advancements in aerospace and energy technologies.
In the late 1980s and early 1990s, researchers began investigating Cr₂Nb more thoroughly, with publications like those by Chang, Lai, and Hwang examining the existence of Laves phases in Nb-hardened superalloys. The 1990s saw significant advancements in understanding the mechanical properties and deformation behavior of Cr₂Nb, as evidenced by studies conducted by researchers such as Vignoul, who characterized the deformation behavior of the Cr₂Nb ordered intermetallic system.
A significant milestone in Cr₂Nb research occurred in 1987 when NASA initiated development of the GRCop family of Cu-Cr-Nb alloys as part of the Earth-To-Orbit (ETO) program. NASA researcher Thomas Glasgow identified chromium and niobium as a promising combination for enhancing the reusability and high-temperature performance of copper alloys, recognizing that they form the Cr₂Nb compound that could be used for precipitation strengthening. This research eventually led to the development of the Glenn Research Copper alloy (GRCop) series, which has found applications in rocket engine components.
Significance in Materials Science
Cr₂Nb holds exceptional importance in materials science due to its unique combination of properties that make it suitable for high-temperature applications. Its oxidation resistance surpasses that of conventional nickel-based superalloys, which is crucial for components operating in oxidizing environments at elevated temperatures. The relatively low density of 7.7 g/cm³ compared to many other high-temperature materials offers weight advantages in aerospace applications where minimizing mass is essential.
One of the most notable aspects of Cr₂Nb is its ability to maintain mechanical properties at high temperatures. Unlike many other materials that experience rapid degradation in strength as temperature increases, Cr₂Nb exhibits appreciable creep resistance and maintains its structural integrity at elevated temperatures. This thermal stability makes it an attractive option for components in gas turbines, rocket engines, and other high-temperature environments.
In terms of practical applications, Cr₂Nb has found use as a strengthening phase in various alloy systems. In NASA's GRCop family of copper alloys, Cr₂Nb serves as a dispersoid that provides precipitation strengthening while allowing the copper matrix to remain nearly pure, thereby maintaining high thermal conductivity. As noted in research:
"The Cr₂Nb dispersoids are even stable enough for GRCop to retain over half its strength after a 100-hour exposure at up to 1,050°C, about 98% of the melting temperature."
This remarkable thermal stability makes Cr₂Nb-containing alloys particularly valuable for applications requiring both high strength and thermal conductivity at elevated temperatures, such as rocket engine combustion chamber liners.
Table 1: Physical and Mechanical Properties of Cr₂Nb
The research on Cr₂Nb has also contributed significantly to the broader understanding of structure-property relationships in complex materials, the role of atomic size ratios in determining crystal structures, and the mechanisms of deformation and strengthening in intermetallic systems. This knowledge has implications beyond Cr₂Nb itself, informing the design and development of other high-performance materials for extreme environments.
Classification within C15 Cubic Laves Phase Family
Laves phases represent the largest group of intermetallic compounds and are classified based on their geometric arrangement rather than chemical composition. These phases result from investigations into packing spheres of two sizes and have the general formula AB₂, where A and B are metals with different atomic radii.
Laves phases fall into three Strukturbericht types: cubic MgCu₂ (C15), hexagonal MgZn₂ (C14), and hexagonal MgNi₂ (C36). Cr₂Nb belongs to the C15 cubic Laves phase family at temperatures below approximately 1600°C, adopting the MgCu₂-type structure. This classification is determined by the crystal structure and atomic arrangement, with the C15 structure characterized by its face-centered cubic lattice and specific atomic positions.
The formation of Laves phases, including Cr₂Nb, is strongly influenced by the ratio of atomic radii of the constituent elements. As described in the literature:
"Laves phases are intermetallic phases that have composition AB₂ and are named for Fritz Laves who first described them. The phases are classified on the basis of geometry alone... Compounds found in Laves phases typically have an atomic size ratio between 1.05 and 1.67."
For Cr₂Nb, the ratio RNb/RCr is approximately 1.15, which is below the ideal value of 1.225 but still within the range for Laves phase formation. This deviation from the ideal ratio suggests that electronic factors, in addition to geometric considerations, play a role in the stability of this compound.
Table 2: Comparison of Cr₂Nb with Other Laves Phases
Within the context of Laves phases, Cr₂Nb is of particular interest due to its high melting point, hardness, and potential for high-temperature applications. While many Laves phases are brittle at room temperature, limiting their practical applications, Cr₂Nb has been the subject of research aimed at improving its low-temperature ductility through alloying and processing techniques.
Theoretical studies on the Cr-Zr-Nb system have provided insights into the structural stability and electronic properties of Cr₂Nb and related Laves phases. As reported in one study:
"The lattice parameters of the Cr₂(Zr, Nb) compounds decreases with Nb concentration, whereas the bulk modulus increases... The behavior of the Laves phases in Cr-Zr-Nb system is very sensitive to the Zr/Nb ratio. Our results indicate that the effects of temperature on bulk modulii and volume expansions are very drastic in Cr₂Zr and less important in Cr₂Nb."
These findings highlight the superior thermal stability of Cr₂Nb compared to other related Laves phases, further emphasizing its potential for high-temperature applications.
Crystallographic Structure and Atomic Arrangement
Cr₂Nb in its C15 form possesses a cubic crystal structure with space group Fd3m (space group number 227). This structure is characterized by a face-centered cubic arrangement with a specific distribution of chromium and niobium atoms within the unit cell. The conventional unit cell contains 24 atoms in total, with 8 niobium atoms and 16 chromium atoms, reflecting the 2:1 stoichiometry of the compound.
In the C15 Laves phase structure of Cr₂Nb, the niobium atoms occupy the 8b Wyckoff positions (3/4, 3/4, 3/4 and equivalent positions) in the unit cell, while the chromium atoms are located at the 16c positions (3/8, 3/8, 1/8 and equivalent positions). This arrangement results in a structure where the niobium atoms are ordered in a diamond-like pattern, and the chromium atoms form tetrahedra around the niobium atoms.
Table 3: Crystallographic Parameters of Cr₂Nb (C15 Laves Phase)
The coordination numbers in the C15 Laves phase structure are 16 for the niobium atoms (A) and 12 for the chromium atoms (B), making it a topologically close-packed structure. This high coordination contributes to the compact nature of the structure and its high density. At the atomic level, the structure can be visualized as a packing of polyhedra often called "Laves polyhedra," which are truncated tetrahedra with small tetrahedra of the same edge length, packed face-to-face.
The C15 structure of Cr₂Nb transforms to the hexagonal C14 structure at temperatures above approximately 1600°C. This phase transformation is significant for understanding the behavior of Cr₂Nb at very high temperatures, though for most practical applications, the C15 structure is more relevant due to its stability over a wider temperature range.
Processing methods significantly influence the properties of Cr₂Nb, as shown in recent research on spark plasma sintering (SPS) of this intermetallic compound:
"The experimental results revealed that increasing the sintering temperature to 1773 K can result in the formation of NbCr₂ Laves phase as major phase, but it always appeared with trace amounts of Nb and Cr solid solutions... the hardness and fracture toughness of the SPS-processed NbCr₂ attained 14.05 ± 0.67 GPa and 8.9 MPa·m^(1/2), which were 1.6 and 7.4 times of the as-cast NbCr₂ Laves phase (1.2 MPa·m^(1/2))."
Table 4: Effect of Processing Methods on Cr₂Nb Properties
The ability to control the microstructure and properties of Cr₂Nb through processing represents an important avenue for optimizing this material for specific applications. The formation of fine-grained structures with controlled dispersions of Cr₂Nb can lead to significant improvements in mechanical properties, potentially addressing the inherent brittleness that is often a limitation for Laves phases.
Properties
IUPAC Name |
chromium;niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXUSOXFUKQPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr].[Cr].[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884501 | |
| Record name | Chromium, compd. with niobium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.899 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12018-17-6 | |
| Record name | Chromium, compd. with niobium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium, compd. with niobium (2:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichromium, compound with niobium | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Principle and Procedure
Solid-state synthesis through high-frequency induction melting is a cornerstone method for producing bulk CrNb alloys. This technique involves homogenizing pure chromium and niobium metals under inert atmospheres to prevent oxidation. In a representative protocol, stoichiometric mixtures of niobium (99.9% purity) and chromium (99.5% purity) are loaded into a water-cooled copper crucible. The chamber is evacuated to 10 Pa and backfilled with argon to 300 mbar. A high-frequency induction coil generates eddy currents, heating the metals to ~2,500°C, well above the melting points of both elements (Cr: 1,907°C, Nb: 2,477°C).
Key parameters include:
-
Power input : 5 kV for 5 minutes to ensure complete melting and homogenization.
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Cooling rate : Gradual voltage reduction to minimize thermal stress and cracking.
Microstructural Outcomes
The as-cast microstructure comprises a niobium-rich dendritic matrix (body-centered cubic, bcc) and interdendritic regions of CrNb Laves phase (hexagonal C14 structure). Electron microscopy reveals a eutectic morphology where CrNb forms lamellar or globular precipitates alongside bcc-Nb (Fig. 1). Energy-dispersive X-ray spectroscopy (EDS) confirms the stoichiometry of the Laves phase, with chromium and niobium atomic ratios adhering to 2:1.
Table 1: Composition and Hardness of As-Cast Nb-Cr Alloys
| Cr Content (wt.%) | Phases Identified | Vickers Hardness (HV) |
|---|---|---|
| 27 | bcc-Nb + CrNb eutectic | 620 ± 15 |
| 34 | bcc-Nb + CrNb eutectic | 680 ± 20 |
| 37 | bcc-Nb + CrNb eutectic | 710 ± 18 |
Hardness escalates with chromium content due to increased volume fraction of the hard CrNb phase. However, excessive chromium (>40 wt.%) induces brittleness, limiting practical applications.
Powder Metallurgy: Spark Plasma Sintering (SPS)
Alloy Design and Processing
Spark plasma sintering enables rapid consolidation of pre-alloyed CrNb powders. In a documented approach, gas-atomized Cu-2Cr-1Nb (wt.%) powder is sintered at 950°C under 50 MPa pressure for 15 minutes. The process leverages pulsed direct current to activate particle surfaces, enhancing diffusion kinetics while minimizing grain growth. Post-sintering heat treatments (500–950°C for 1–72 hours) precipitate CrNb from the copper matrix.
Phase Evolution and Properties
During sintering, chromium and niobium remain dissolved in the copper matrix due to rapid cooling. Subsequent aging at 500°C initiates nucleation of CrNb, with particle sizes ranging from 30 nm to 0.5 μm. Prolonged annealing coarsens the precipitates, following Ostwald ripening dynamics.
Table 2: Effect of Heat Treatment on CrNb in Cu Matrix
| Temperature (°C) | Time (h) | Average CrNb Size (μm) | Conductivity (%IACS) |
|---|---|---|---|
| 500 | 1 | 0.33 | 78.2 |
| 500 | 72 | 0.35 | 77.8 |
| 700 | 1 | 0.41 | 75.4 |
| 950 | 1 | 0.58 | 72.1 |
The conductivity decrease at higher temperatures correlates with increased electron scattering at enlarged CrNb interfaces.
Chemical Precipitation from Aqueous Solutions
Electrometric Synthesis
While less common for CrNb, solution-based methods have been explored for analogous niobates. In one study, chromium(III) chloride reacts with potassium niobate (KNbO) under controlled pH. At pH 7.5, ortho-chromium niobate (CrO·3NbO) precipitates, whereas pH 5.6 yields meta-chromium niobate (CrO·NbO). Although these phases differ stoichiometrically from CrNb, the method highlights the role of pH in tailoring Cr:Nb ratios.
Limitations and Adaptations
Direct synthesis of CrNb via aqueous routes remains challenging due to:
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Oxidation states : Cr and Nb dominate in solution, differing from the metallic Cr and Nb in CrNb.
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Reducing conditions : Achieving metallic phases requires non-aqueous solvents or post-reduction annealing, which risks oxide contamination.
Advanced Techniques: Additive Manufacturing
Laser Powder Bed Fusion (LPBF)
Emerging work explores LPBF for crafting CrNb-reinforced composites. Pre-alloyed Nb-Cr powders are layered and selectively melted by high-power lasers (e.g., 400 W, 0.8 mm/s scan speed). Rapid solidification suppresses equilibrium phases, yielding nanocrystalline CrNb dispersions. However, residual porosity (>5%) and crack formation remain hurdles.
In-Situ Reactive Sintering
Combining Nb and Cr powders with a transient liquid phase (e.g., Ni) enables reactive sintering. At 1,200°C, Ni activates diffusion, fostering CrNb nucleation. After etching away the matrix, phase-pure CrNb scaffolds are obtained, albeit with submicrometer porosity.
Comparative Analysis of Synthesis Routes
Table 3: Synthesis Method Comparison
| Method | Phase Purity | Grain Size (μm) | Density (% Theoretical) | Scalability |
|---|---|---|---|---|
| Induction Melting | 95–98% | 10–50 | 99.3 | Industrial |
| SPS | 92–95% | 0.1–0.5 | 98.7 | Lab-scale |
| Chemical | 70–80% | N/A | 85–90 | Limited |
Induction melting excels in producing dense, bulk specimens, while SPS offers nanoscale microstructures at the expense of throughput . Chemical routes are limited to niche applications requiring ultrafine powders.
Chemical Reactions Analysis
Types of Reactions
Chromium, compd. with niobium (2:1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both chromium and niobium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of chromium and niobium, while reduction reactions can yield metallic chromium and niobium .
Scientific Research Applications
Aerospace Industry
Chromium-niobium alloys are extensively used in the aerospace sector for manufacturing high-temperature components such as turbine blades and engine parts. These alloys can withstand extreme thermal conditions while maintaining structural integrity, making them ideal for jet engines and rocket propulsion systems .
Nuclear Energy
In the nuclear industry, chromium-niobium compounds are utilized for their excellent thermal conductivity and resistance to radiation damage. They are employed in reactor components and fuel cladding materials, where durability and stability under neutron bombardment are crucial .
Chemical Processing
The chemical industry benefits from chromium-niobium alloys due to their resistance to corrosive environments, particularly in processes involving strong acids like sulfuric and chromic acid. These materials are used in reactors, evaporators, and heat exchangers where chemical stability is paramount .
Corrosion Resistance
One of the standout features of chromium-niobium compounds is their enhanced corrosion resistance. The formation of protective oxide layers (such as Cr₂O₃) during exposure to oxidizing environments helps prevent further degradation of the material . This property is particularly beneficial in applications where exposure to harsh chemicals or high temperatures is common.
High-Temperature Applications
A study demonstrated that chromium-niobium alloys exhibit significant improvements in oxidation resistance compared to traditional materials when subjected to high-temperature environments typical in aerospace applications . The alloy's ability to form protective scales effectively mitigates oxidation rates, extending the lifespan of components.
Chemical Reactors
In a chemical processing facility utilizing concentrated chromic acid, niobium alloys were shown to outperform conventional materials by significantly reducing maintenance costs associated with corrosion-related failures . This application highlights the economic benefits of using chromium-niobium compounds in corrosive environments.
Emerging Applications
Research is ongoing into the use of chromium-niobium compounds in biomedical applications, such as drug delivery systems and medical implants. Their biocompatibility and resistance to bodily fluids make them promising candidates for future medical technologies .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Aerospace | Engine parts, turbine blades | High-temperature stability |
| Nuclear Energy | Reactor components, fuel cladding | Radiation resistance |
| Chemical Processing | Reactors, evaporators | Corrosion resistance |
| Biomedical | Drug delivery systems, medical implants | Biocompatibility |
Mechanism of Action
The mechanism by which chromium, compd. with niobium (2:1) exerts its effects involves several molecular targets and pathways. The compound interacts with cellular components, leading to changes in cellular metabolism and signaling pathways. For example, it can influence the activity of enzymes involved in oxidative stress and inflammation, thereby modulating cellular responses .
Comparison with Similar Compounds
Chromium-Niobium Carbides
Chromium and niobium form distinct carbide phases, such as chromium carbides (Cr₇C₃, Cr₂₃C₆) and niobium carbide (NbC). These compounds differ significantly from Cr₂Nb in structure and properties:
Notes:
Other Transition Metal-Niobium Intermetallics
Intermetallics like TiNb and FeNb share similarities with Cr₂Nb in terms of structural applications:
Key Insight : Cr₂Nb outperforms FeNb in high-temperature stability and oxidation resistance, making it preferable for coatings exposed to thermal cycling .
Chromium-Containing Alloys with Niobium
Niobium is a critical additive in advanced steels (e.g., CPM S35VN, MAGNACUT) to enhance wear resistance:
Note: Unlike alloyed niobium, Cr₂Nb exists as a discrete phase, offering distinct mechanical advantages in composite materials .
Q & A
Basic Research Questions
Q. What experimental techniques are most effective for synthesizing Chromium-Niobium (2:1) compounds, and how do synthesis parameters influence phase purity?
- Methodological Answer : Solid-state synthesis under inert atmospheres (e.g., argon) at high temperatures (~1200–1400°C) is commonly used. Precise stoichiometric ratios of Cr and Nb powders must be homogenized via ball milling. Phase purity can be verified using X-ray diffraction (XRD) to detect secondary phases like Cr₂Nb or NbC. For thin-film applications, vacuum-arc deposition with alternating CrN/NbN layers has been employed to achieve controlled bilayer periods .
Q. How can XRD and electron microscopy be optimized to characterize the microstructure of Chromium-Niobium (2:1) intermetallics?
- Methodological Answer : Use high-resolution XRD with Rietveld refinement to distinguish between austenite, martensite, and carbide phases (e.g., Cr₇C₃, NbC). Pair this with scanning electron microscopy (SEM) for grain morphology and transmission electron microscopy (TEM) for nanoscale carbide distribution. Energy-dispersive X-ray spectroscopy (EDS) ensures elemental homogeneity .
Q. What are the key mechanical properties of Chromium-Niobium (2:1) compounds, and how do they compare to other transition-metal alloys?
- Methodological Answer : Hardness and wear resistance can be tested via nanoindentation and pin-on-disk tribometry. Comparative studies with alloys like Cr-Mo-V (e.g., CPM S30V/S35VN) show that Nb addition enhances toughness by forming fine MC-type carbides, reducing crack propagation. Data should include tabulated hardness (HV) and fracture toughness (MPa√m) values .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT) predict the electronic structure and catalytic activity of Chromium-Niobium (2:1) systems?
- Methodological Answer : Density functional theory (DFT) simulations can model band structures and d-orbital hybridization. Studies on Nb(IV) oxide dihalides suggest that Cr-Nb compounds may exhibit redox activity in catalysis. Validate predictions with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., Cr³⁺, Nb⁴⁺) .
Q. What strategies resolve contradictions in phase identification when Chromium-Niobium (2:1) compounds coexist with eutectic matrices?
- Methodological Answer : Combine synchrotron XRD (for high angular resolution) with differential scanning calorimetry (DSC) to track phase transitions. For example, hypereutectic microstructures in Ti-NbMo coatings show overlapping peaks for austenite, NbC, and M₇C₃ carbides. Rietveld refinement and thermodynamic databases (e.g., CALPHAD) can deconvolute contributions .
Q. How do interfacial properties of CrN/NbN multilayers affect corrosion resistance in extreme environments?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization tests in NaCl or H₂SO₄ solutions quantify corrosion rates. Multilayer coatings with bilayer periods <10 nm exhibit superior resistance due to hindered crack propagation. Cross-sectional TEM reveals columnar growth defects that may accelerate localized corrosion .
Q. What analytical challenges arise in quantifying trace impurities (e.g., O, C) in Chromium-Niobium (2:1) compounds, and how can they be mitigated?
- Methodological Answer : Use inert gas fusion analysis (IGFA) for oxygen/nitrogen and combustion analysis for carbon. Matrix effects in Nb-rich phases require calibration with certified reference materials. For surface impurities, glow discharge mass spectrometry (GDMS) provides ppm-level sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
